molecular formula C10H10O6 B8660407 3,6-dimethoxyphthalic Acid

3,6-dimethoxyphthalic Acid

Cat. No. B8660407
M. Wt: 226.18 g/mol
InChI Key: VHBUDUULDRSEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05480873

Procedure details

3,6-Dimethoxybenzene-1,2-dicarboxylic acid (20 g) was dissolved in pyridine (100 ml) at room temperature. The solution was then cooled in a cold water bath and acetic anhydride (27 g, 25 ml) added dropwise over 10 minutes (temperature rose from 23° to 25° C.) The reaction mixture was then stirred for 90 minutes at 12° C., filtered, washed with ether (100 ml) and pulled dry to give a pale cream solid. Dried at 50° C. in a vacuum oven, m.p. 268°-269° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]([C:11]([OH:13])=O)[C:4]=1[C:14]([OH:16])=[O:15].C(OC(=O)C)(=O)C>N1C=CC=CC=1>[CH3:10][O:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[C:4]2[C:14]([O:16][C:11](=[O:13])[C:5]=12)=[O:15]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC1=C(C(=C(C=C1)OC)C(=O)O)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12 °C
Stirring
Type
CUSTOM
Details
was then stirred for 90 minutes at 12° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled in a cold water bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ether (100 ml)
CUSTOM
Type
CUSTOM
Details
pulled dry
CUSTOM
Type
CUSTOM
Details
to give a pale cream solid
CUSTOM
Type
CUSTOM
Details
Dried at 50° C. in a vacuum oven, m.p. 268°-269° C.

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
COC1=C2C(C(=O)OC2=O)=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.